4,6-Diaminopyridine-3-carboxylicacidhydrochloride

Description

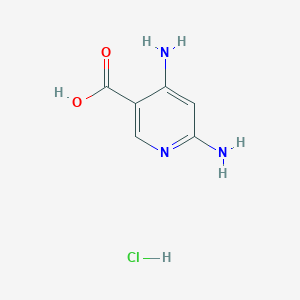

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is a pyridine derivative characterized by two amino groups at the 4- and 6-positions and a carboxylic acid group at the 3-position, forming a hydrochloride salt. Current literature gaps warrant further investigation into its biological activity and physicochemical properties.

Properties

IUPAC Name |

4,6-diaminopyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2H,(H,10,11)(H4,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICDRXJEOGSSSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminopyridine-3-carboxylicacidhydrochloride typically involves the reaction of 4,6-diaminonicotinic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:

- Dissolution of 4,6-diaminonicotinic acid in a suitable solvent.

- Addition of hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature to facilitate the reaction.

- Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Reactions at Amino Groups

The two amino groups at positions 4 and 6 participate in nucleophilic substitution, condensation, and coordination chemistry.

Acylation

-

Reagents/Conditions : Acetic anhydride, acetyl chloride, or benzoyl chloride in polar aprotic solvents (e.g., DMF) at 0–25°C.

-

Products : N-acetyl or N-benzoyl derivatives.

-

Mechanism : Nucleophilic attack by the amino group on the acylating agent.

Diazotization and Azo Coupling

-

Reagents/Conditions : Sodium nitrite/HCl at 0–5°C, followed by coupling with electron-rich aromatics (e.g., phenols, amines) .

-

Key Data : Optimal pH range: 2–4; yields depend on substituent electronic effects .

Condensation with Carbonyl Compounds

-

Reagents/Conditions : Aldehydes/ketones in ethanol under reflux .

-

Products : Schiff bases (imines) or cyclized imidazo[4,5-b]pyridines .

-

Example : Reaction with pyrazole-3-carbaldehyde forms fused heterocycles via intramolecular cyclization .

Reactions at the Carboxylic Acid Group

The carboxylic acid at position 3 undergoes typical acid-derived transformations.

Esterification

-

Reagents/Conditions : Methanol or ethanol with HCl catalysis.

-

Products : Methyl/ethyl esters (e.g., methyl 4,6-diaminopyridine-3-carboxylate hydrochloride).

Amidation

-

Reagents/Conditions : Thionyl chloride (to form acid chloride), followed by reaction with amines .

-

Products : Amides (e.g., pyridinylnicotinamide derivatives).

Decarboxylation

-

Reagents/Conditions : Heating with Cu powder in quinoline at 150–200°C.

-

Products : 4,6-Diaminopyridine (with CO₂ elimination).

Cyclization Reactions

The proximity of amino and carboxylic acid groups enables intramolecular cyclization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imidazole Formation | Heat (Δ) in acidic medium | 1H-Imidazo[4,5-b]pyridine | ~50% | |

| Lactam Formation | DCC/DMAP in DCM | Pyrido[3,4-d]pyrimidin-2-one | 60–70% |

Proton Transfer and Coordination Chemistry

The amino groups act as hydrogen-bond donors/acceptors, forming stable complexes:

-

With Phenolic Acids : 2,6-Dichloro-4-nitrophenol (DCNP) forms a 1:1 H-bonded complex via proton transfer (λ<sub>max</sub> = 423 nm, K<sub>f</sub> = 1.2 × 10⁴ M⁻¹) .

-

With Metal Ions : Cu²⁺ or Fe³⁺ in ethanol yield coordination polymers (characterized by UV-Vis and FTIR) .

Comparative Reactivity Table

| Reaction | Amino Group Reactivity | Carboxylic Acid Reactivity | Dominant Pathway |

|---|---|---|---|

| Acylation | High (positions 4,6) | Low | N-Acylation |

| Esterification | Low | High | Acid → Ester |

| Cyclization | Moderate | Moderate | Intramolecular Imine/Amide |

Mechanistic Insights

Scientific Research Applications

Medicinal Applications

1.1 Neurological Disorders

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is primarily known for its use in treating certain neurological disorders, particularly myasthenic syndromes such as Lambert-Eaton myasthenic syndrome (LEMS). It acts as a potassium channel blocker, enhancing the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction.

- Case Study : A randomized double-blind placebo-controlled study demonstrated that patients receiving 4,6-diaminopyridine experienced significant improvements in muscle strength compared to those on placebo, highlighting its efficacy in maintaining neuromuscular function .

1.2 Potential Anti-Cancer Properties

Emerging research suggests that 4,6-diaminopyridine-3-carboxylic acid hydrochloride may have anti-cancer properties. Its structural similarity to other pyridine derivatives has led to investigations into its ability to inhibit tumor growth.

- Research Findings : In vitro studies have shown that compounds related to 4,6-diaminopyridine can induce apoptosis in cancer cell lines, suggesting potential for further development as an anti-cancer agent .

Chemical Synthesis and Research Applications

2.1 Organic Synthesis

In organic chemistry, 4,6-diaminopyridine-3-carboxylic acid hydrochloride serves as an important intermediate for synthesizing various complex organic molecules. Its functional groups allow for diverse chemical reactions such as:

- Substitution Reactions : The amino groups can participate in nucleophilic substitutions.

- Coupling Reactions : It can be used to synthesize more complex structures through coupling with other reagents.

| Reaction Type | Description | Example Application |

|---|---|---|

| Substitution | Nucleophilic substitutions using amino groups | Synthesis of pharmaceuticals |

| Coupling | Formation of complex organic molecules | Development of new drug candidates |

Toxicological Studies

Understanding the safety profile of 4,6-diaminopyridine-3-carboxylic acid hydrochloride is crucial for its application in medicine. Toxicological studies have assessed its safety through various methods.

3.1 Acute and Chronic Toxicity Studies

Research has shown that while the compound exhibits some toxicity at high doses, it is generally well-tolerated at therapeutic levels.

- Study Results : In a 90-day repeated oral dose toxicity study on rats, adverse effects were noted at higher doses (≥10 mg/kg), but no significant toxicity was observed at lower doses (≤3 mg/kg) .

Conclusion and Future Directions

The applications of 4,6-diaminopyridine-3-carboxylic acid hydrochloride span across medicinal chemistry and organic synthesis. Its role in treating neurological disorders and potential anti-cancer properties make it a compound of interest for further research. Continued exploration into its mechanisms and broader applications could lead to significant advancements in therapeutic strategies.

Mechanism of Action

The mechanism of action of 4,6-Diaminopyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. Its effects on the nervous system are of particular interest, as it may modulate neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compared to other hydrochlorides in the evidence, 4,6-diaminopyridine-3-carboxylic acid hydrochloride exhibits distinct structural attributes:

- Pyridine vs. Isoquinoline Alkaloids: Unlike berberine, palmatine, or jatrorrhizine hydrochlorides (isoquinoline alkaloids with fused aromatic systems), this compound features a simpler pyridine ring with amino and carboxylic acid substituents .

- Carboxylic Acid Functionality: The presence of a carboxylic acid group distinguishes it from hydrochlorides like propranolol (a β-blocker with a secondary amine) or dosulepin (a tricyclic antidepressant), which lack acidic protons .

Analytical Methodologies

HPLC is widely employed for quantifying hydrochlorides, as seen in studies on berberine, palmatine, and dosulepin . For example:

- Alkaloid Hydrochlorides : Jatrorrhizine and berberine hydrochlorides are analyzed using reversed-phase HPLC with UV detection, achieving baseline separation in Coptidis Rhizoma extracts .

- Precision Standards: Dosulepin hydrochloride exhibits high intraday (RSD < 1.5%) and interday (RSD < 2.0%) precision in HPLC assays, suggesting robust methodologies applicable to 4,6-diaminopyridine-3-carboxylic acid hydrochloride .

Stability and Physicochemical Properties

- Acid Stability: Nicardipine hydrochloride (a calcium channel blocker) demonstrates stability under acidic conditions (pH 1.2 for 24 hours), a critical parameter for oral bioavailability .

- Fluorescence Properties: Propranolol hydrochloride’s fluorescence quenching in the presence of Y-DNA/Ad-8 nanoparticles highlights environmental sensitivity . The absence of conjugated aromatic systems in 4,6-diaminopyridine-3-carboxylic acid hydrochloride likely limits similar fluorescence behavior.

Comparative Data Table

Biological Activity

4,6-Diaminopyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two amino groups at the 4 and 6 positions and a carboxylic acid group at the 3 position. The hydrochloride form enhances its solubility in water, facilitating biological assays and applications.

The biological activity of 4,6-diaminopyridine-3-carboxylic acid hydrochloride is primarily attributed to its role as an enzyme inhibitor and its interaction with cellular receptors. Studies indicate that it can modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Enzyme Inhibition

The compound has shown efficacy in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect the activity of topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer therapy.

Biological Activity Data

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4,6-diaminopyridine-3-carboxylic acid hydrochloride on A-549 (lung cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential as an antitumor agent. -

Topoisomerase Inhibition

Research demonstrated that this compound acts as a topoisomerase poison, disrupting DNA replication in cancer cells. The structure-activity relationship indicated that modifications to the amino or carboxylic groups could enhance its inhibitory effects on topoisomerases compared to established agents like etoposide. -

Neuroprotective Effects

Clinical observations have noted enhanced motor function in multiple sclerosis patients following administration of 4,6-diaminopyridine-3-carboxylic acid hydrochloride. This suggests potential applications in neurodegenerative disorders where synaptic transmission is impaired.

Q & A

Q. What validated analytical methods are recommended for quantifying 4,6-diaminopyridine-3-carboxylic acid hydrochloride in experimental samples?

A reverse-phase HPLC method adapted from studies on structurally related pyridine derivatives can be employed. Key parameters include:

- Column : C18 stationary phase (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm)

- Mobile phase : 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v)

- Flow rate : 1.0 mL/min

- Detection : UV at 207 nm for optimal sensitivity . Validate the method by assessing linearity (1–10 μg/mL range), recovery (>98%), and precision (RSD <1.5%). Include forced degradation studies (acid/base/oxidative conditions) to confirm specificity.

Q. How can researchers optimize the synthesis of 4,6-diaminopyridine-3-carboxylic acid hydrochloride to improve yield?

- Use reductive amination for introducing the diamine groups, monitoring pH to avoid side reactions.

- Employ in situ hydrochloride salt formation during purification to enhance stability.

- Characterize intermediates via LC-MS and confirm final product purity using elemental analysis and NMR spectroscopy .

Advanced Research Questions

Q. How should researchers resolve discrepancies in stability data obtained from different analytical methods?

- Perform orthogonal analyses : Compare HPLC, UV-Vis, and NMR results under controlled conditions (e.g., pH 7.4 buffer, 40°C).

- Investigate tautomeric equilibria in solution using variable-temperature NMR to identify dominant forms affecting stability .

- Apply multivariate statistical analysis to distinguish method-dependent artifacts from true degradation pathways.

Q. What strategies address challenges in characterizing the compound’s tautomeric behavior in biological matrices?

- Use pH-dependent UV spectroscopy to track tautomer shifts (e.g., enol-keto equilibria).

- Combine HPLC-MS/MS with deuterium exchange experiments to confirm hydrogen-bonding patterns.

- Validate findings using density functional theory (DFT) calculations to predict dominant tautomers .

Q. How can researchers design stability-indicating studies to assess hydrolytic degradation?

- Conduct accelerated stability testing at 40°C/75% RH over 4 weeks.

- Monitor degradation products via HPLC-PDA with a photodiode array detector (200–400 nm).

- Quantify hydrolysis rates using kinetic modeling (e.g., first-order decay) and identify degradation pathways through LC-HRMS .

Methodological Considerations

Q. Table 1. Comparative Analytical Parameters for Pyridine Derivatives

| Parameter | HPLC (This Work) | UV-Vis (Adapted) |

|---|---|---|

| Linearity Range (μg/mL) | 1.09–10.90 | 5–50 |

| LOD | 0.33 | 1.2 |

| Recovery (%) | 99.7–100.1 | 95–98 |

| Precision (RSD%) | <1.5 | <2.0 |

Safety and Handling

Q. What critical precautions are required for handling 4,6-diaminopyridine-3-carboxylic acid hydrochloride?

- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation.

- Use PPE (gloves, goggles, respirators) to avoid inhalation/contact, as pyridine derivatives often exhibit acute toxicity .

- Neutralize waste with 10% acetic acid before disposal to minimize environmental impact.

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions?

- Systematically vary solvent polarity (e.g., DMF vs. THF) and temperature to identify kinetic vs. thermodynamic control.

- Use HPLC-kinetic profiling to track intermediate formation.

- Cross-validate results with DFT-calculated activation energies for proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.